molecular formula C15H25N3 B11797775 N,4-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine

N,4-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine

Cat. No.: B11797775
M. Wt: 247.38 g/mol
InChI Key: IDJAYFZWBHLWGA-UHFFFAOYSA-N
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Description

N,4-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine is a substituted pyridin-2-amine derivative featuring a 1-propylpiperidin-2-yl group at the 5-position, a methyl group at the 4-position, and an additional methyl substituent on the amine nitrogen. This structure combines a pyridine core with a piperidine moiety, which may influence its physicochemical properties (e.g., lipophilicity, basicity) and biological interactions.

Properties

Molecular Formula

C15H25N3

Molecular Weight

247.38 g/mol

IUPAC Name

N,4-dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine

InChI

InChI=1S/C15H25N3/c1-4-8-18-9-6-5-7-14(18)13-11-17-15(16-3)10-12(13)2/h10-11,14H,4-9H2,1-3H3,(H,16,17)

InChI Key

IDJAYFZWBHLWGA-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCCC1C2=CN=C(C=C2C)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Attachment to Pyridine Core: The piperidine ring is then attached to the pyridine core through a nucleophilic substitution reaction.

    Methylation: The final step involves the methylation of the nitrogen atoms to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

Research indicates that N,4-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine exhibits significant biological activity, particularly in relation to the central nervous system. It is suggested that this compound may act as an agonist or antagonist for serotonin receptors, notably the 5-HT1F receptor, which is implicated in the treatment of migraines and other neurological disorders. The piperidine component enhances its ability to cross the blood-brain barrier, making it a candidate for therapies targeting central nervous system conditions.

Potential Applications

The potential applications of this compound are diverse and include:

  • Neurological Disorders : As a ligand for serotonin receptors, it may be utilized in the treatment of migraines and other related conditions.
  • Pharmacological Research : Its interactions with neurotransmitter systems make it a valuable compound for studying various pharmacological effects and mechanisms.
  • Drug Development : The compound's unique structure allows for modifications that could enhance its biological activity or alter pharmacokinetic properties.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Alkylation Reactions : Introducing propyl and dimethyl groups through alkylation techniques.
  • Cyclization Reactions : Forming the piperidine ring through cyclization processes involving appropriate precursors.

These synthetic strategies allow for the efficient production of the target compound while providing opportunities for further functionalization to enhance its pharmacological profile.

Case Studies

Several studies have explored the biological efficacy of this compound:

Study on Serotonin Receptor Interaction

A study evaluated the binding affinity of this compound to serotonin receptors using radiolabeled ligands. The results indicated that it exhibits significant binding affinity to the 5-HT1F receptor, suggesting potential therapeutic applications in migraine management.

Mechanism of Action

The mechanism of action of N,4-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N,4-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine and related pyridin-2-amine or pyrimidin-2-amine derivatives from the evidence:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Log P (Estimated) Key Properties/Biological Notes Reference
This compound Pyridin-2-amine 1-Propylpiperidin-2-yl, N-Me, 4-Me ~275 (calculated) ~2.5 (high) High lipophilicity; potential CNS activity due to piperidine N/A
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine Pyrimidin-2-amine 4-Methylpiperazin-1-yl 194 (reported) ~1.2 Intermediate in kinase inhibitor synthesis; moderate basicity
5-(4-Isobutylpiperazin-1-yl)pyridin-2-amine Pyridin-2-amine 4-Isobutylpiperazin-1-yl ~265 (calculated) ~3.0 Increased steric bulk; potential improved metabolic stability
4-(3-Nitrophenyl)pyrimidin-2-amine Pyrimidin-2-amine 3-Nitrophenyl ~216 (calculated) ~1.8 Electron-withdrawing nitro group may reduce basicity

Key Observations:

Basicity : Piperidine (pKb ~2.7) is more basic than pyridine (pKb ~8.7) or piperazine derivatives, which may influence protonation states under physiological conditions .

Research Findings and Implications

  • QSAR Insights : Studies on pyridin-2-amine derivatives emphasize the importance of lipophilicity (Log P) and steric parameters (e.g., molar refractivity) in antibacterial activity . The target compound’s high Log P may favor passive diffusion across bacterial membranes, but its steric bulk could limit target engagement unless the binding site accommodates large substituents.
  • Synthetic Relevance : Piperidine and piperazine moieties are frequently incorporated via Buchwald-Hartwig amination or nucleophilic substitution, as seen in the synthesis of 5-(4-methylpiperazin-1-yl)pyrimidin-2-amine .

Biological Activity

N,4-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H25N3
  • Molecular Weight : 247.38 g/mol

The compound exhibits significant interactions with various biological targets, including receptors and enzymes involved in cellular signaling pathways. It has been studied for its effects on:

  • Neurotransmitter Receptors : Potential modulation of dopamine and serotonin receptors.
  • Cell Proliferation : Induction of apoptosis in cancer cells, suggesting a role in cancer therapy.

Biological Activity Overview

Research indicates that this compound may possess the following biological activities:

Activity TypeDescription
AnticancerInduces apoptosis in various cancer cell lines.
NeuroprotectivePotential neuroprotective effects through modulation of neurotransmitter systems.
AntidepressantPossible antidepressant-like effects through serotonin receptor interaction.

Case Studies and Research Findings

  • Anticancer Activity
    • A study explored the compound's ability to induce apoptosis in cancer cells, demonstrating an effective concentration (EC50) of 2 nM in cell-based assays. The compound showed efficacy against human breast cancer models, indicating its potential as an anticancer agent .
  • Neuropharmacological Effects
    • Research has indicated that compounds with similar structures can modulate dopaminergic and serotonergic pathways, which may suggest that this compound could have similar neuropharmacological effects .
  • Structure-Activity Relationship (SAR) Studies
    • SAR studies have highlighted the importance of specific functional groups in enhancing the biological activity of piperidine derivatives. Modifications to the structure of this compound could lead to improved efficacy and selectivity for desired biological targets .

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